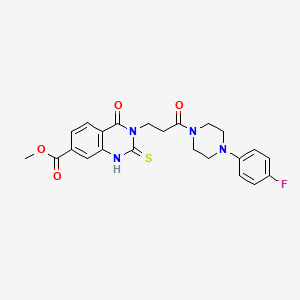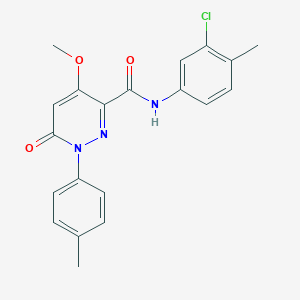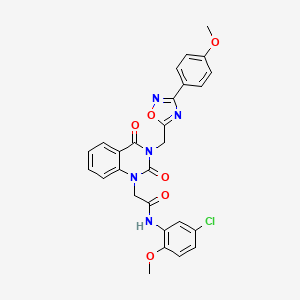
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a chlorophenyl ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Chlorophenyl Ethyl Group: This step involves the reaction of the thiazole intermediate with 4-chlorophenyl ethyl isocyanate under controlled conditions.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the benzamide group.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide: Used to control forest pests and has similar structural features.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Known for its applications in medicinal chemistry and materials science.
Uniqueness
N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, chlorophenyl ethyl moiety, and benzamide group collectively contribute to its versatility and potential in various scientific research applications.
属性
分子式 |
C20H18ClN3O2S |
|---|---|
分子量 |
399.9 g/mol |
IUPAC 名称 |
N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H18ClN3O2S/c21-16-8-6-14(7-9-16)10-11-22-18(25)12-17-13-27-20(23-17)24-19(26)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,25)(H,23,24,26) |
InChI 键 |
PPUKDPJOVDSZQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(3,4-Dichlorophenyl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide](/img/structure/B11280435.png)
![N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11280441.png)
![N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-4-methylphenyl]propanamide](/img/structure/B11280452.png)
![2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B11280461.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B11280462.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide](/img/structure/B11280466.png)
![2-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11280476.png)

![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11280495.png)
![6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B11280498.png)


![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11280524.png)

